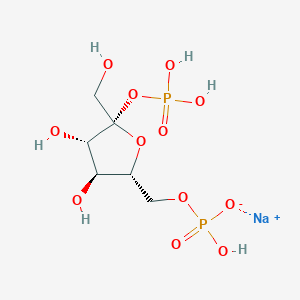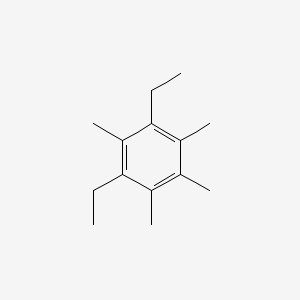
1,3-Diethyl-2,4,5,6-tetramethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl-2,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C14H22 It is a derivative of benzene, where four methyl groups and two ethyl groups are substituted at specific positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diethyl-2,4,5,6-tetramethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 1,2,4,5-tetramethylbenzene with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be used to facilitate the alkylation reaction, enhancing the yield and selectivity of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve efficient production on a larger scale.
化学反应分析
Types of Reactions
1,3-Diethyl-2,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl or methyl groups are replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
科学研究应用
1,3-Diethyl-2,4,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its pharmacological properties and potential therapeutic applications. It could be a candidate for drug development targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique structure makes it valuable in the design of new functional materials.
作用机制
The mechanism by which 1,3-Diethyl-2,4,5,6-tetramethylbenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating properties of the ethyl and methyl groups, which can stabilize reaction intermediates. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
1,2,4,5-Tetramethylbenzene: Lacks the ethyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
1,3-Diethylbenzene: Contains only ethyl groups, resulting in different electronic and steric properties.
1,2-Diethyl-3,4,5,6-tetramethylbenzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
1,3-Diethyl-2,4,5,6-tetramethylbenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These properties make it valuable in various chemical reactions and applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
33781-72-5 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC 名称 |
1,3-diethyl-2,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C14H22/c1-7-13-10(4)9(3)11(5)14(8-2)12(13)6/h7-8H2,1-6H3 |
InChI 键 |
AHRQHZJWGBZBMB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C(=C1C)C)C)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



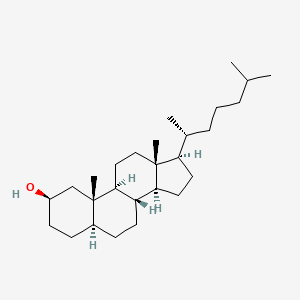
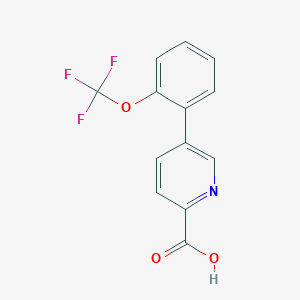


![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
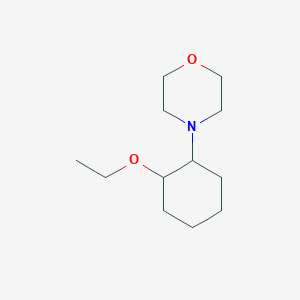

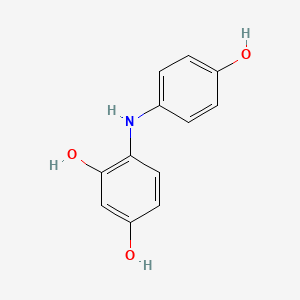
![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)
